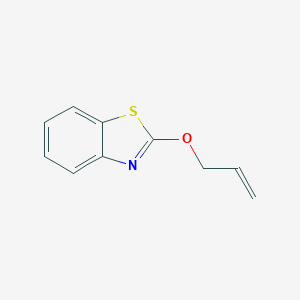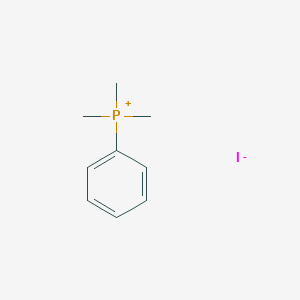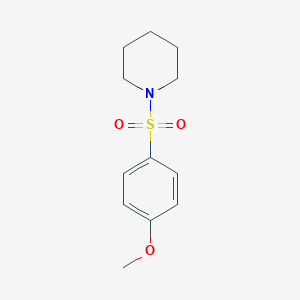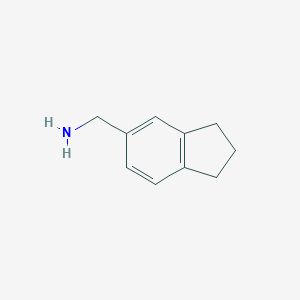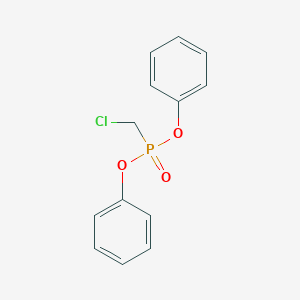
Tricycloquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricycloquinazoline (TCQA) is a bicyclic compound that has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields of science. TCQA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Aplicaciones Científicas De Investigación
Tricycloquinazoline has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been used as a standard for the calibration of analytical instruments.
Mecanismo De Acción
The mechanism of action of Tricycloquinazoline is not fully understood, but it is believed to involve the interaction of this compound with specific receptors or enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This compound has also been shown to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tricycloquinazoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations, including its low bioavailability and potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on Tricycloquinazoline. One direction is to investigate the potential use of this compound as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to explore the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its biochemical and physiological effects in different animal models and human subjects.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. Further research is needed to fully understand the potential of this compound in different areas of scientific research.
Métodos De Síntesis
Tricycloquinazoline can be synthesized using different methods, including the Pictet-Spengler reaction, the Bucherer-Bergs reaction, and the Friedlander reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Bucherer-Bergs reaction involves the reaction of an anthranilic acid with an aldehyde or ketone in the presence of ammonia and a reducing agent. The Friedlander reaction involves the reaction of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The choice of synthesis method depends on the availability of starting materials and the desired yield and purity of this compound.
Propiedades
Número CAS |
195-84-6 |
|---|---|
Fórmula molecular |
C21H12N4 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C21H12N4/c1-4-10-16-13(7-1)19-23-17-11-5-2-8-14(17)21-24-18-12-6-3-9-15(18)20(22-16)25(19)21/h1-12H |
Clave InChI |
MBKVPODUVNCLCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |
Otros números CAS |
195-84-6 |
Sinónimos |
tricycloquinazoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



